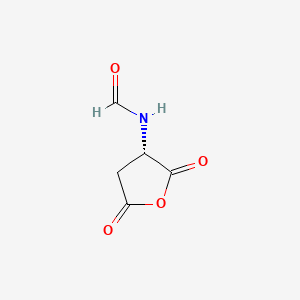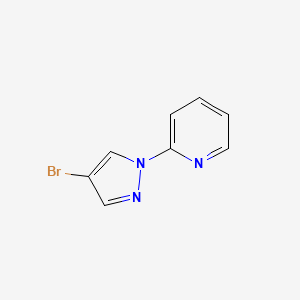
2-(4-Bromo-1h-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a derivative of pyrazole and pyridine, which are both important heterocyclic compounds in the field of chemistry and pharmaceuticals. The bromo-substituent on the pyrazole ring indicates potential reactivity for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2), involves electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another related compound, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, can be synthesized from 2,6-dihydroxy-isonicotinic acid through a multi-step process that includes a key bromination step . These methods suggest that the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine could similarly involve halogenation techniques.
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a bromine atom substituent. The crystal structures of related compounds have been reported, which often exhibit interesting packing motifs and hydrogen bonding patterns . These structural features can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Compounds with bromo-substituents on a pyrazole ring, like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, are typically reactive towards nucleophilic substitution reactions, which can be used to introduce various functional groups. The related compound 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor for a range of tridentate ligands for transition metals, indicating the versatility of bromo-pyrazolylpyridines in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the boiling point, melting point, and solubility of the compound. The related compound [Fe(L2)2][BF4]2, where L2 is 2,6-bis(4-bromopyrazol-1-yl)pyridine, exhibits an abrupt spin-transition at 253 K, demonstrating the potential for interesting magnetic properties . The presence of the bromine atom also suggests potential for increased reactivity in chemical reactions, particularly in cross-coupling reactions.
Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Pyrazole and imidazole compounds have a wide range of applications in medicinal chemistry and drug discovery . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of New Compounds
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Synthesis of Bioactive Chemicals
-
Development of New Drugs
- Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Anti-Tubercular Potential
-
Antileishmanial and Antimalarial Activities
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTMKCJYDXTYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463025 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1h-pyrazol-1-yl)pyridine | |
CAS RN |
77556-27-5 | |
| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

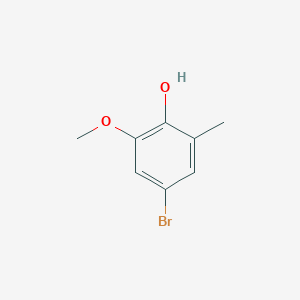
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)

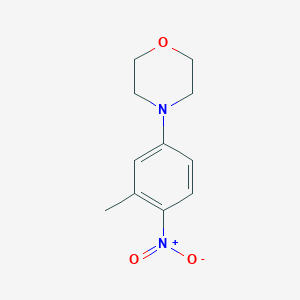

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
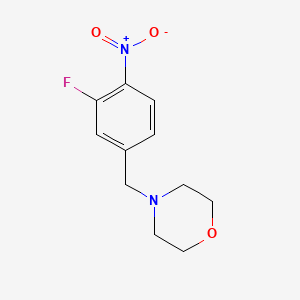
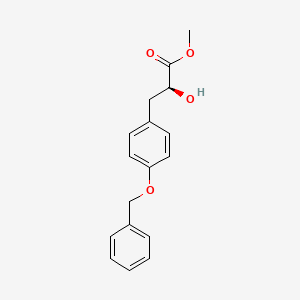
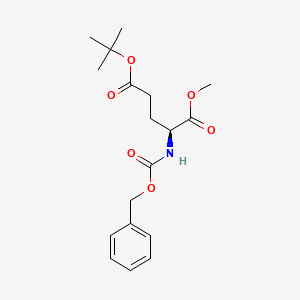
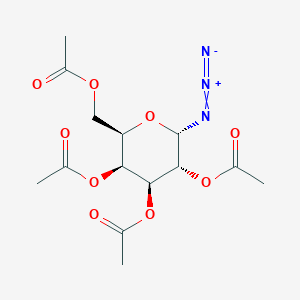
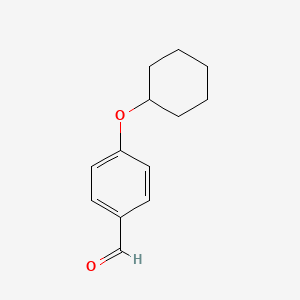
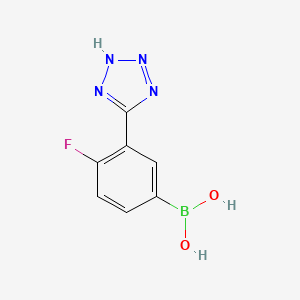
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)
